molecular formula C8H4ClF3N4 B2414401 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole CAS No. 98159-08-1

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole

Cat. No.: B2414401
CAS No.: 98159-08-1
M. Wt: 248.59
InChI Key: CEIULIRBKKDLLT-UHFFFAOYSA-N
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Description

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole is a chemical compound with the molecular formula C8H4ClF3N4. It is a tetrazole derivative, characterized by the presence of a tetrazole ring substituted with a chloro group and a trifluoromethylphenyl group.

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Future Directions

While specific future directions for “5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole” are not mentioned, tetrazoles in general have been found to have extraordinary stability under metabolic conditions and many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . This suggests potential future research directions in exploring the biological activities of “this compound”.

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Tetrazoles are known for their ability to form stable metallic compounds and molecular complexes due to the high electron density of the tetrazole nitrogen . This property may play a role in its interaction with its targets.

Biochemical Pathways

Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can influence various biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazoles are known to be soluble in water and acetonitrile , which could potentially influence their bioavailability.

Result of Action

Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.

Biochemical Analysis

Biochemical Properties

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .

Temporal Effects in Laboratory Settings

Tetrazoles are known to be stable and resistant to degradation , suggesting that they could have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Tetrazoles are known to be resistant to biological degradation , suggesting that they could interact with various enzymes and cofactors and potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole is unique due to its specific combination of a tetrazole ring with chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications .

Properties

IUPAC Name

5-chloro-1-[3-(trifluoromethyl)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4/c9-7-13-14-15-16(7)6-3-1-2-5(4-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIULIRBKKDLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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